1-Azabicyclo[3.2.1]octan-6-one 1-Azabicyclo[3.2.1]octan-6-one
Brand Name: Vulcanchem
CAS No.: 45675-76-1
VCID: VC8467984
InChI: InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2
SMILES: C1CC2CN(C1)CC2=O
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

1-Azabicyclo[3.2.1]octan-6-one

CAS No.: 45675-76-1

Cat. No.: VC8467984

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.2.1]octan-6-one - 45675-76-1

Specification

CAS No. 45675-76-1
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 1-azabicyclo[3.2.1]octan-6-one
Standard InChI InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2
Standard InChI Key WFYPDOYHAZFTIR-UHFFFAOYSA-N
SMILES C1CC2CN(C1)CC2=O
Canonical SMILES C1CC2CN(C1)CC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Azabicyclo[3.2.1]octan-6-one features a rigid bicyclo[3.2.1]octane skeleton, where a nitrogen atom replaces one carbon in the six-membered ring, and a ketone group resides at the 6-position . This arrangement creates distinct stereoelectronic properties, influencing its reactivity and interactions with biological targets. The compound’s InChI key (WFYPDOYHAZFTIR-UHFFFAOYSA-N) and SMILES notation (C1CC2CN(C1)CC2=O) encode its connectivity, highlighting the ketone’s position adjacent to the nitrogen atom .

Physicochemical Characteristics

The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key properties include:

PropertyValueSource
Molecular FormulaC7H11NO\text{C}_7\text{H}_{11}\text{NO}
Molecular Weight125.168–125.17 g/mol
Exact Mass125.084 Da
LogP (Partition Coefficient)0.219
Polar Surface Area (PSA)20.310 Ų
CAS Number45675-76-1

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in polar solvents . Its PSA of 20.310 Ų reflects the contributions of the ketone and amine groups, influencing hydrogen-bonding capacity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-azabicyclo[3.2.1]octan-6-one typically involves intramolecular cyclization of N-substituted amino alcohols under acidic or basic conditions. For example, treating a precursor like 3-(aminomethyl)cyclohexanol with a dehydrating agent facilitates ring closure, forming the bicyclic framework. Stereochemical control remains challenging, often requiring chiral catalysts or resolution techniques to isolate enantiomerically pure forms.

Industrial Manufacturing

Industrial production prioritizes cost-efficiency and scalability. Large-scale reactions may employ continuous-flow systems to enhance yield and purity, followed by crystallization or chromatography for purification. Process optimization focuses on minimizing side products, such as over-oxidized derivatives or ring-opened byproducts, which can arise from harsh reaction conditions.

Future Research Directions

Expanding Therapeutic Applications

Further studies should explore structure-activity relationships (SAR) to optimize bioactivity. Introducing substituents at the 3- or 5-positions could modulate electronic effects, altering binding affinities for specific targets.

Advanced Synthesis Techniques

Enantioselective synthetic routes using organocatalysts or biocatalysts warrant investigation to access chiral derivatives with enhanced pharmacological profiles.

Toxicological Assessments

Comprehensive in vivo toxicity studies are essential to evaluate organ-specific effects and establish safe dosing guidelines for preclinical trials.

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